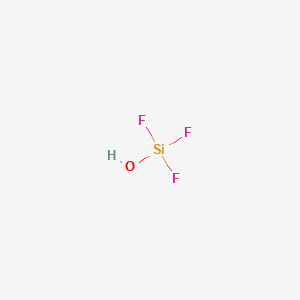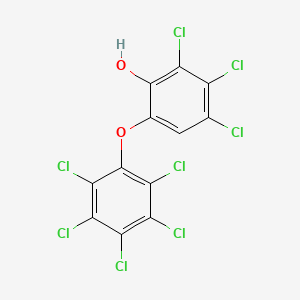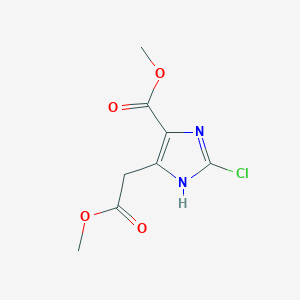
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane is an organic compound characterized by the presence of a cyclopentane ring substituted with an ethylidene group and a trifluoroethoxy group
Méthodes De Préparation
The synthesis of 1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with ethylidene bromide in the presence of a base to form the ethylidene-substituted cyclopentane. This intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to introduce the trifluoroethoxy group. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The trifluoroethoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of new substituted derivatives.
Applications De Recherche Scientifique
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
1-Ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound also contains a trifluoroethoxy group but differs in its overall structure and properties.
Ethane, 1,2-bis(2,2,2-trifluoroethoxy): Another compound with multiple trifluoroethoxy groups, used in different applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
| 92610-66-7 | |
Formule moléculaire |
C9H13F3O |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
1-ethylidene-2-(2,2,2-trifluoroethoxy)cyclopentane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-4-3-5-8(7)13-6-9(10,11)12/h2,8H,3-6H2,1H3 |
Clé InChI |
KVZYYGUNGKZFNM-UHFFFAOYSA-N |
SMILES canonique |
CC=C1CCCC1OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




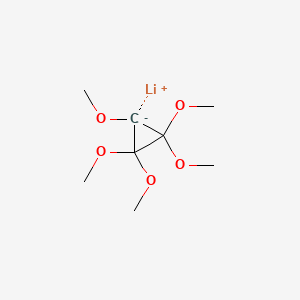
![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)
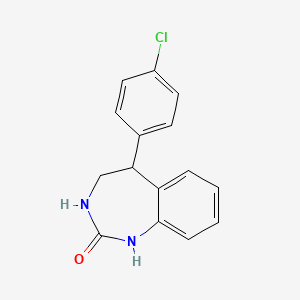
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
